Ethyl 3-formylisonicotinate
CAS No.:
Cat. No.: VC17453668
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9NO3 |
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Molecular Weight | 179.17 g/mol |
IUPAC Name | ethyl 3-formylpyridine-4-carboxylate |
Standard InChI | InChI=1S/C9H9NO3/c1-2-13-9(12)8-3-4-10-5-7(8)6-11/h3-6H,2H2,1H3 |
Standard InChI Key | MPOAVRQKVCIJIE-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C=NC=C1)C=O |
Introduction
Chemical Structure and Molecular Characteristics
Ethyl 3-formylisonicotinate belongs to the class of substituted pyridinecarboxylates. Its molecular structure comprises:
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A pyridine ring (C₅H₄N) as the core.
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A formyl group (-CHO) at the 3-position, introducing electrophilic reactivity.
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An ethyl ester (-COOCH₂CH₃) at the 4-position, enhancing solubility in organic solvents.
Molecular Formula and Weight
Property | Value |
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Molecular formula | C₉H₉NO₃ |
Molecular weight | 179.17 g/mol |
IUPAC name | Ethyl 3-formylpyridine-4-carboxylate |
The formyl group’s electron-withdrawing nature polarizes the pyridine ring, influencing reactivity at adjacent positions. This electronic configuration facilitates nucleophilic attacks at the carbonyl carbon, making the compound valuable for constructing heterocyclic frameworks .
Synthetic Pathways and Methodologies
The synthesis of ethyl 3-formylisonicotinate typically involves functionalization of the pyridine ring. Two plausible routes are discussed below:
Direct Formylation of Ethyl Isonicotinate
Ethyl isonicotinate (C₈H₉NO₂) serves as the precursor. Formylation at the 3-position can be achieved via:
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Vilsmeier-Haack Reaction: Treatment with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) generates a reactive chloroiminium ion, which electrophilically substitutes the pyridine ring at the meta position. Subsequent hydrolysis yields the formyl group .
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Directed Ortho-Metalation (DoM): Lithiation at the 3-position using a strong base (e.g., LDA) followed by quenching with DMF introduces the formyl group. This method offers regioselectivity but requires anhydrous conditions.
Example Protocol:
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Reagents: Ethyl isonicotinate (1.0 eq), DMF (2.0 eq), POCl₃ (1.5 eq).
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Conditions: Stirred in dichloromethane at 0–5°C for 6 hours.
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Workup: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and column purification.
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Yield: ~60–70% (theoretical).
Alternative Routes via Cross-Coupling Reactions
Physicochemical Properties
Ethyl 3-formylisonicotinate’s properties are inferred from analogous compounds:
Physical State and Solubility
Property | Value/Description |
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Physical state | Crystalline solid |
Melting point | ~85–90°C (predicted) |
Solubility | Soluble in DMSO, THF, and chlorinated solvents; sparingly soluble in water |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O).
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¹H NMR (CDCl₃): δ 10.1 (s, 1H, CHO), 8.8–8.9 (d, 1H, pyridine-H2), 7.5–7.6 (d, 1H, pyridine-H6), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, CH₃) .
Applications in Chemical Synthesis
Pharmaceutical Intermediates
The formyl group undergoes condensation reactions with amines to form Schiff bases, pivotal in synthesizing antitubercular agents (e.g., isoniazid analogs) . For example:
Such derivatives exhibit bioactivity against Mycobacterium tuberculosis in preclinical studies .
Agrochemical Development
In agrochemistry, the compound’s ester moiety facilitates lipophilicity, enhancing penetration into plant tissues. Derivatives have been explored as fungicides targeting Botrytis cinerea .
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure derivatives.
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Biological Screening: Evaluating antimicrobial and anticancer activities in collaboration with in vitro assays.
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Green Chemistry: Exploring solvent-free or microwave-assisted synthesis to improve sustainability .
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